Product packaging for 2-Methoxy-5-(methylthio)pyridine(Cat. No.:)

2-Methoxy-5-(methylthio)pyridine

Cat. No.: B8655899
M. Wt: 155.22 g/mol
InChI Key: VWFBEKMKEANBOA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylthio)pyridine is a chemical compound with the CAS Registry Number 98627-15-7 and the molecular formula C₇H₉NOS, which corresponds to a molecular weight of 155.22 g/mol . This compound is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a methylthio group at the 5-position. Suppliers typically offer this product with a purity of ≥98% . While specific biological activity data for this exact molecule is not available in the search results, its structure combines two features of high interest in medicinal chemistry: the pyridine ring and the methylthioether. Pyridine-based heterocycles are recognized as privileged scaffolds in drug discovery due to their widespread medicinal properties . They are core components in numerous commercially available drugs and are frequently investigated for developing new chemotherapeutic agents, among other therapeutic areas . The incorporation of sulfur-containing functional groups can significantly influence the compound's lipophilicity and electronic characteristics, making it a valuable building block for exploratory research. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B8655899 2-Methoxy-5-(methylthio)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylpyridine

InChI

InChI=1S/C7H9NOS/c1-9-7-4-3-6(10-2)5-8-7/h3-5H,1-2H3

InChI Key

VWFBEKMKEANBOA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)SC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5 Methylthio Pyridine and Analogues

Strategies for the Construction of the 2-Methoxy-5-(methylthio)pyridine Core

The formation of the central pyridine (B92270) scaffold with the desired methoxy (B1213986) and methylthio substituents can be achieved through several strategic routes. These include creating the ring itself through cyclization reactions or by introducing the specific functional groups onto a pyridine template.

The construction of the pyridine ring is a foundational strategy in heterocyclic synthesis. baranlab.org Most methods rely on the condensation of carbonyl compounds or on cycloaddition reactions. baranlab.org

One of the most classic methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the pyridine. Variations of this approach, using different starting materials, can provide access to substituted pyridines. For instance, the condensation of 1,5-dicarbonyl compounds with ammonia is a direct route, though it often requires an oxidation step to achieve the aromatic pyridine ring. baranlab.org The use of hydroxylamine (B1172632) instead of ammonia can circumvent this oxidation requirement. baranlab.org

Another powerful approach involves cycloaddition reactions. While the direct Diels-Alder reaction of a 1-azadiene with an alkyne is often electronically disfavored, inverse-demand Diels-Alder reactions using electron-deficient azadienes (such as those derived from 1,2,4-triazines) have become a favored method for constructing pyridine rings. baranlab.org Additionally, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization. organic-chemistry.org

These cyclocondensation and cycloaddition strategies can be adapted to produce the this compound core by selecting acyclic precursors that already contain the required methoxy and methylthio functionalities or suitable precursor groups.

Functional group interconversion on a pre-formed pyridine ring is a highly versatile and common strategy for synthesizing specifically substituted pyridines. This approach often begins with commercially available or readily synthesized pyridine derivatives, such as halopyridines or pyridine N-oxides.

A key transformation is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halide, with a nucleophile. For example, a methoxy group can be introduced by reacting a chloropyridine with sodium methoxide (B1231860). This is exemplified in the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine using sodium methoxide in methanol. nih.gov Similarly, a methylthio group can be introduced by reacting a halopyridine with sodium thiomethoxide.

Pyridine N-oxides are particularly useful intermediates. youtube.com The N-oxide group activates the pyridine ring for both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 4-positions. youtube.com One characteristic transformation involves activation of the N-oxide oxygen (e.g., with acetic anhydride (B1165640) or trifluoromethanesulfonic anhydride), followed by the addition of a nucleophile to the C2 or C4 position. youtube.comnih.gov Subsequent elimination re-establishes aromaticity and provides the substituted pyridine.

Derivatization can also involve the transformation of existing substituents. For example, a hydroxypyridine can be converted to a methoxypyridine via Williamson ether synthesis, and a pyridine thiol or disulfide can be reduced and alkylated to form a methylthioether.

Controlling the position of substitution on the pyridine ring is a critical challenge in synthesis. Several methods have been developed to achieve high regioselectivity.

The innate reactivity of the pyridine ring directs electrophiles to the 3-position and nucleophiles to the 2- and 4-positions. However, this inherent selectivity can be modulated by existing substituents or by using specific synthetic strategies. For instance, the direct C-4 alkylation of pyridines, which is typically challenging due to competing C-2 alkylation, can be achieved with high selectivity by using a removable blocking group at the nitrogen atom. nih.gov

Pyridine N-oxides are powerful tools for controlling regioselectivity. Activation of the N-oxide with trifluoromethanesulfonic anhydride (Tf₂O) allows for the highly regioselective addition of nucleophiles. nih.govnih.gov Depending on the reaction conditions and the nucleophile, either 2- or 4-substituted pyridines can be obtained in good yields. nih.gov This method allows for the introduction of functional groups like malonates, which can be further elaborated. nih.gov

Another strategy involves C-H functionalization, where a specific C-H bond is selectively activated and transformed. While many C-H functionalization reactions target the C2-position, methods for achieving C4-selectivity are also being developed, often involving N-functionalized pyridinium (B92312) salts that enhance reactivity and provide superior regiocontrol. researchgate.netnih.gov

Table 1: Regioselective Functionalization Strategies for Pyridine

Strategy Position Targeted Key Reagents/Intermediates Notes
Nucleophilic Aromatic Substitution C2, C4 Halopyridines, Nucleophiles (e.g., NaOMe, NaSMe) A classic and direct method for introducing functionalities.
N-Oxide Activation (Redox Alkylation) C2 or C4 Pyridine N-oxide, Tf₂O, Malonate anions Offers excellent regiocontrol depending on conditions. nih.govnih.gov
Blocking Group-Assisted Minisci Reaction C4 Pyridine, Maleic acid, Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ Enables selective C4-alkylation by blocking other positions. nih.gov
N-Functionalized Pyridinium Salts C4 Pyridinium salt, Nucleophilic arenes (e.g., 2-naphthol) Provides high regiocontrol for arylation under mild, acid-free conditions. nih.gov

Synthesis of Substituted this compound Derivatives

Once the core structure of this compound is obtained, it can be further modified to create a library of analogues. This is typically achieved through cross-coupling reactions to add new substituents to the ring or by chemically altering the existing methoxy and methylthio groups.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings, including pyridines. researchgate.net

The Suzuki-Miyaura coupling is widely used for creating biaryl compounds by coupling an aryl halide with an arylboronic acid. nih.gov The reaction is known for its tolerance of a wide range of functional groups. nih.gov However, the coupling of nitrogen-containing heterocycles like pyridine can be challenging due to potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.org To overcome this, highly active and stable palladium-phosphine catalysts have been developed that effectively couple even amino-substituted heteroaryl halides. organic-chemistry.org A significant challenge specific to 2-substituted pyridines is the difficulty in preparing and the poor stability of the corresponding pyridine-2-boronic acids; an alternative approach uses pyridine-2-sulfinates as effective coupling partners. rsc.org

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.org This reaction has been successfully applied to pyridine systems to introduce alkenyl substituents. researchgate.net The choice of catalyst, base, and solvent can be critical for achieving high yields and regioselectivity. thieme-connect.comrsc.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This method is valued for the stability of the organostannane reagents and their tolerance of many functional groups. rsc.org A wide variety of halogen-substituted pyridines can serve as the electrophilic partner in Stille couplings. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions for Pyridine Functionalization

Reaction Coupling Partners Catalyst System (Typical) Key Features
Suzuki-Miyaura Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄, Pd(OAc)₂, K₂CO₃, K₃PO₄ Tolerates many functional groups; challenges with some pyridine substrates. nih.govthieme-connect.com
Heck Aryl/Heteroaryl Halide + Alkene Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Forms C(sp²)-C(sp²) bonds to introduce alkene moieties. researchgate.netwikipedia.org
Stille Aryl/Heteroaryl Halide + Organostannane Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Uses stable but toxic tin reagents; highly versatile. wikipedia.orgorganic-chemistry.org

Selective Modification of Pendant Methoxy and Methylthio Groups

The methoxy and methylthio groups on the pyridine ring are not merely passive substituents; they can also be sites for further chemical modification.

The methoxy group (-OCH₃) on an aromatic ring can be cleaved under certain conditions to yield a hydroxyl group (-OH), a process known as O-demethylation. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 2-hydroxy-pyridine derivative exists in equilibrium with its tautomeric form, 2-pyridone, which can then be used in a different set of subsequent reactions.

The methylthio group (-SCH₃) is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be selectively oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). These transformations can significantly alter the electronic properties and biological activity of the molecule. For example, a patent for the synthesis of omeprazole (B731) describes the oxidation of a thioether to a sulfoxide using hydrogen peroxide in the presence of phthalic anhydride. google.com The reactivity of the methylthio group is also highlighted in photoinduced radical cyclization reactions, demonstrating its participation in bond-forming processes. acs.org

Stereoselective and Enantioselective Synthetic Approaches

The specific chemical compound, this compound, is an achiral molecule as it does not possess a stereocenter. Consequently, stereoselective and enantioselective synthetic strategies are not applicable to its direct synthesis. However, these advanced synthetic approaches are highly relevant for the preparation of chiral analogues of this compound, which are of significant interest in medicinal chemistry and materials science. The development of methods to introduce chirality into pyridine-containing molecules is a challenging yet crucial area of organic synthesis. numberanalytics.com

The primary challenge in the asymmetric synthesis of pyridine derivatives lies in the inherent aromaticity and symmetry of the pyridine ring. numberanalytics.com Nevertheless, several powerful strategies have been developed to overcome these hurdles, primarily involving the use of chiral catalysts or chiral auxiliaries. numberanalytics.com

Chiral Catalysis in Pyridine Analogue Synthesis

Chiral catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds. In the context of synthesizing chiral analogues of this compound, chiral transition metal complexes are often employed. These catalysts can facilitate a variety of transformations that establish stereocenters with high levels of enantioselectivity. For instance, chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. numberanalytics.comacs.org

Recent advancements have seen the development of novel chiral pyridine-derived ligands that have shown excellent performance in achieving high catalytic activity and stereoselectivity in various reactions. acs.org These ligands can be used in reactions such as asymmetric cross-coupling, cycloadditions, and reductions to generate chiral pyridine derivatives.

An example of a catalytic asymmetric reaction that could be adapted for the synthesis of chiral pyridine analogues is the copper-catalyzed stereoselective formal [4π+2σ] cycloaddition, which allows for the construction of chiral polysubstituted 3-azabicyclo[3.1.1]heptanes. acs.org Another approach involves the cobalt-catalyzed asymmetric [2+2+2] cycloaddition of diynes and nitriles to produce polyfunctionalized axial-chiral 2-arylpyridines. acs.org

Interactive Table of Chiral Pyridine Synthesis Strategies

Catalytic SystemReaction TypeProduct TypeReference
Chiral Transition Metal ComplexesAsymmetric Cross-CouplingChiral Substituted Pyridines numberanalytics.com
Copper-CatalyzedStereoselective Formal [4π+2σ] CycloadditionChiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes acs.org
Cobalt-CatalyzedAsymmetric [2+2+2] CycloadditionAxial-Chiral 2-Arylpyridines acs.org
Chemo-enzymatic CascadeAsymmetric DearomatizationStereo-enriched Piperidines whiterose.ac.uk

Use of Chiral Auxiliaries

An alternative strategy for inducing stereoselectivity in the synthesis of pyridine analogues is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com This method has been successfully applied in various synthetic routes to complex molecules.

Chemo-enzymatic Approaches

A promising and sustainable approach for the synthesis of chiral, non-aromatic pyridine analogues is the use of chemo-enzymatic methods. For example, a chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. whiterose.ac.uk This process combines chemical synthesis with biocatalysis, utilizing enzymes such as amine oxidases and ene-imine reductases to achieve high stereoselectivity. whiterose.ac.uk This one-pot cascade reaction demonstrates the potential of biocatalysis in generating a broad range of chiral piperidines, which are valuable precursors for medicinally relevant compounds. whiterose.ac.uk

While stereoselective and enantioselective syntheses are not directly applicable to this compound itself, the principles and methodologies established for the asymmetric synthesis of pyridine derivatives provide a robust framework for accessing its chiral analogues. The ongoing development of novel chiral catalysts, auxiliaries, and biocatalytic systems continues to expand the toolbox for chemists to create complex, enantiomerically pure pyridine-containing molecules. numberanalytics.com

Chemical Reactivity and Transformations of 2 Methoxy 5 Methylthio Pyridine

Reactivity Governing the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-Methoxy-5-(methylthio)pyridine possesses a lone pair of electrons in an sp² hybridized orbital, which confers basic properties upon the molecule. acs.orgquora.com However, the basicity of this nitrogen is modulated by the electronic effects of the substituents on the ring. stackexchange.comscribd.com The methoxy (B1213986) group at the 2-position and the methylthio group at the 5-position both influence the electron density at the nitrogen atom through a combination of inductive and resonance effects.

The 5-methylthio group, located at the meta position relative to the nitrogen, primarily exerts an inductive effect. The sulfur atom is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect (-I) that slightly reduces the basicity of the pyridine nitrogen. Its resonance contribution from the meta position is generally considered to be less significant.

In acidic media, the pyridine nitrogen can be protonated to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the ring, making it more electron-deficient and influencing the reactivity of the other functional groups.

Substituent Position Inductive Effect (-I) Resonance Effect (+M) Predicted Impact on Basicity
Methoxy2Electron-withdrawingElectron-donatingCompeting effects, overall impact depends on the dominant effect
Methylthio5Weakly electron-withdrawingMinimal from meta positionSlight decrease

Transformations Involving the Methoxy Group

The methoxy group at the 2-position of the pyridine ring is an ether linkage and can undergo reactions typical of aryl methyl ethers.

The cleavage of the C-O bond in the methoxy group of this compound can be achieved under strong acidic conditions. wikipedia.orglibretexts.org This reaction is a classic method for converting aryl ethers to phenols. organic-chemistry.orglibretexts.org The process typically involves protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack of the halide ion on the methyl group. libretexts.org

This reaction proceeds via an SN2 mechanism, where the halide ion displaces the pyridone moiety. The products of this reaction would be 2-hydroxy-5-(methylthio)pyridine and a methyl halide. Due to the high stability of the bond between the sp²-hybridized carbon of the pyridine ring and the oxygen atom, cleavage of this bond is not observed. libretexts.org

General Reaction for Ether Cleavage: this compound + HX → 2-Hydroxy-5-(methylthio)pyridine + CH₃X (where HX = HBr, HI)

Various Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl methyl ethers and could likely be applied to this substrate. nih.gov

Direct oxidative transformation of the methoxy group on a pyridine ring is not a widely reported reaction in the chemical literature. While the oxidation of the pyridine ring itself or other substituents is known, specific and selective oxidation of the 2-methoxy group to other functionalities like a formate (B1220265) or carbonate under standard conditions is not a common synthetic route. nih.gov Often, oxidative conditions that might affect the methoxy group are harsh enough to also cause degradation of the pyridine ring or oxidation of the more susceptible methylthio group.

Transformations Involving the Methylthio Group

The methylthio group is a versatile functional group that can undergo several important transformations, most notably oxidation and nucleophilic displacement.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common and predictable reaction for thioethers. The oxidation can be carried out in a stepwise manner, allowing for the selective formation of either the sulfoxide or the sulfone depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are typically used for the conversion of the thioether to the sulfoxide, 2-Methoxy-5-(methylsulfinyl)pyridine.

Stronger oxidizing agents, or the use of excess oxidant, such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone, 2-Methoxy-5-(methylsulfonyl)pyridine.

Starting Material Oxidizing Agent Product
This compoundNaIO₄ or 1 eq. H₂O₂2-Methoxy-5-(methylsulfinyl)pyridine
This compoundExcess m-CPBA or KMnO₄2-Methoxy-5-(methylsulfonyl)pyridine
2-Methoxy-5-(methylsulfinyl)pyridinem-CPBA or KMnO₄2-Methoxy-5-(methylsulfonyl)pyridine

The methylthio group itself is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its displacement can be facilitated. acs.org In some heterocyclic systems, the methylthio group has been shown to be displaced by strong nucleophiles. rsc.org

More commonly, the reactivity of the methylthio group as a leaving group is dramatically enhanced by its oxidation to the corresponding sulfoxide or, particularly, the sulfone. The methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups in SNAr reactions due to their ability to stabilize a negative charge. Thus, oxidation of this compound to its sulfone derivative would render the C5 position susceptible to attack by a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to afford a variety of 5-substituted 2-methoxypyridines. youtube.com

Additionally, the methylthio group can participate in metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed reactions have been used to replace methylthio groups on aromatic heterocycles with alkyl and aryl groups from Grignard reagents. acs.org The methylthio group can also be involved in radical-mediated reactions, highlighting its synthetic versatility beyond simple oxidation and substitution. acs.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally considered electron-deficient compared to benzene, which typically makes electrophilic aromatic substitution (EAS) reactions more challenging. However, the presence of activating groups can significantly influence the reactivity and regioselectivity of such transformations. In this compound, the 2-methoxy group is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack.

Theoretical studies and experimental observations on related 2-methoxypyridine (B126380) derivatives suggest that electrophilic substitution is directed to specific positions on the ring. The methoxy group at the C2 position directs incoming electrophiles primarily to the C3 and C5 positions. youtube.com For this compound, the interplay between the activating methoxy group and the deactivating (by induction) but potentially directing (by resonance) methylthio group at C5 would determine the ultimate site of substitution.

While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, general principles of pyridine chemistry allow for predictions. For instance, in nitration reactions, which are a common type of EAS, the reaction of pyridine itself requires harsh conditions. rsc.org However, the activating methoxy group in this compound would likely facilitate this reaction under milder conditions. The precise outcome would depend on the specific electrophile and reaction conditions employed.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Nitrating agent (e.g., HNO₃/H₂SO₄)2-Methoxy-3-nitro-5-(methylthio)pyridineThe powerful activating effect of the C2-methoxy group directs the electrophile to the adjacent C3 position.
Brominating agent (e.g., Br₂)2-Methoxy-3-bromo-5-(methylthio)pyridineSimilar to nitration, the C2-methoxy group is expected to be the dominant directing group.
Acylating agent (e.g., Ac₂O/Lewis acid)Complex mixture or no reactionFriedel-Crafts reactions are often difficult on pyridine rings due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic Meisenheimer intermediate. youtube.comvaia.com In the case of this compound, the methoxy group at the C2 position is a potential leaving group for nucleophilic attack.

The viability of the methoxy group as a leaving group depends on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles are typically required to displace a methoxy group. Research on the amination of methoxypyridines has shown that these reactions can proceed, sometimes requiring the use of strong bases or catalytic systems. ntu.edu.sg

For this compound, a nucleophile could potentially attack the C2 position, leading to the displacement of the methoxide (B1231860) ion. The presence of the methylthio group at the C5 position might have a modest electronic influence on this process.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePotential ProductConditions
Amide ion (e.g., NaNH₂)2-Amino-5-(methylthio)pyridineStrong base, elevated temperatures (Chichibabin-type reaction). youtube.com
Thiolate (e.g., R-S⁻)2-(Alkylthio)-5-(methylthio)pyridineA strong sulfur nucleophile could displace the methoxy group.
Hydroxide ion (e.g., KOH)5-(Methylthio)pyridin-2(1H)-oneHarsh conditions (high temperature and pressure) would likely be required.

It is important to note that in some cases, the methylthio group itself could be the target of nucleophilic attack, particularly at the sulfur atom, or it could be oxidized to a better leaving group (e.g., a sulfoxide or sulfone) to facilitate substitution at the C5 position.

Metal-Catalyzed Reactions and Transition-Metal Mediated Transformations

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For this compound, several positions could potentially participate in metal-catalyzed reactions. The C-H bonds of the pyridine ring can be activated for direct arylation or other coupling reactions. Furthermore, if a halogen were introduced onto the ring, for instance at the C3 or C6 position, it would serve as a handle for a wide range of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

While specific examples of metal-catalyzed reactions on this compound are scarce in the literature, related studies on substituted pyridines provide a framework for predicting its reactivity. For example, cobalt-catalyzed radical cyclization reactions have been reported for 2-methylthiolated alkynones, demonstrating the reactivity of the methylthio group in certain metal-mediated processes. acs.orgacs.org

Table 3: Plausible Metal-Catalyzed Reactions Involving this compound Derivatives

Reaction TypeSubstrate DerivativeCatalyst/ReagentsPotential Product
Suzuki Coupling3-Bromo-2-methoxy-5-(methylthio)pyridinePd catalyst, boronic acid, base2-Methoxy-3-aryl-5-(methylthio)pyridine
Heck Coupling3-Bromo-2-methoxy-5-(methylthio)pyridinePd catalyst, alkene, base2-Methoxy-3-alkenyl-5-(methylthio)pyridine
C-H Activation/ArylationThis compoundPd, Ru, or Rh catalyst, aryl halide2-Methoxy-6-aryl-5-(methylthio)pyridine or 2-Methoxy-4-aryl-5-(methylthio)pyridine

The development of such catalytic transformations for this compound would significantly expand its utility as a building block in the synthesis of more complex molecules.

Spectroscopic and Structural Characterization of 2 Methoxy 5 Methylthio Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of 2-Methoxy-5-(methylthio)pyridine.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique arrangement of atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum shows distinct peaks for the aromatic protons on the pyridine (B92270) ring, as well as singlets for the methoxy (B1213986) and methylthio groups. rsc.orgchemicalbook.com The Carbon-13 NMR spectrum complements this data, providing the chemical shifts for each carbon atom in the molecule, including those in the pyridine ring and the methyl groups of the substituents. rsc.orghmdb.ca

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-37.32 (d, J = 9.1 Hz) rsc.org132.2 rsc.org
H-46.84 (d, J = 9.1 Hz) rsc.org120.0 rsc.org
H-68.152 (d) chemicalbook.com144.0 rsc.org
OCH₃4.08 (s) rsc.org54.9 rsc.org
SCH₃2.53 (s) rsc.org13.8 rsc.org
C-2-163.2 rsc.org
C-5-130.7 rsc.org

Note: Data is compiled from multiple sources and experimental conditions may vary.

Two-Dimensional NMR Techniques for Structural Assignments

To unequivocally assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between the aromatic protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the methoxy group will correlate with the carbon signal of the same group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This technique is invaluable for piecing together the entire molecular framework by connecting fragments. For example, HMBC would show correlations between the methoxy protons and the C-2 carbon of the pyridine ring. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, regardless of whether they are scalar coupled. This can help to confirm the relative orientation of the substituents on the pyridine ring. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netcore.ac.ukresearchgate.net The spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode FT-IR (cm⁻¹) rsc.org Raman (cm⁻¹) researchgate.net
C-H stretch (aromatic)~3000-3100~3000-3100
C-H stretch (aliphatic)2955 rsc.org2955
C=N, C=C stretch (pyridine ring)1593, 1542 rsc.org1601, 1503 researchgate.net
C-O stretch (methoxy)1289, 1012 rsc.org~1250
C-S stretch (methylthio)~700-600~700-600
Ring in-plane bending843, 797 rsc.org888 researchgate.net

These vibrational bands are diagnostic for the pyridine ring, the methoxy group, and the methylthio group, confirming the presence of these functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the heteroatoms (nitrogen, oxygen, and sulfur). tanta.edu.eguomustansiriyah.edu.iqyoutube.com

The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents and the solvent polarity. uomustansiriyah.edu.iq The methoxy group, being an electron-donating group, and the methylthio group can cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. tanta.edu.eg The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms can participate in n → π* transitions, which are typically weaker and may experience a hypsochromic (blue) shift in polar solvents. tanta.edu.egyoutube.com Detailed analysis of the UV-Vis spectrum provides insights into the molecule's electronic structure and potential for applications in materials science and photochemistry. libretexts.orgresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. acs.orgacs.org The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

High-resolution mass spectrometry (HRMS) can provide the precise molecular formula. rsc.orgacs.org The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a characteristic way upon ionization. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group from the methoxy or methylthio substituent, cleavage of the C-O or C-S bond, and fragmentation of the pyridine ring. youtube.comlibretexts.orgnih.govmiamioh.edu Analysis of these fragment ions helps to confirm the proposed structure. youtube.comlibretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A crystal structure would reveal the planarity of the pyridine ring and the orientation of the methoxy and methylthio substituents relative to the ring. researchgate.net Intermolecular interactions, such as π-π stacking between pyridine rings and other non-covalent interactions, which govern the crystal packing, can also be elucidated. nih.gov This information is crucial for understanding the solid-state properties of the compound and for designing new materials. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the functional groups present, several types of interactions would be anticipated to govern its solid-state assembly. These would likely include:

Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors.

Other van der Waals Forces: Dispersion forces would be ubiquitous, and dipole-dipole interactions arising from the polar C-O, C-N, and C-S bonds would also contribute to the cohesion of the molecules in the crystal.

A comprehensive understanding of these interactions awaits experimental determination of the crystal structure.

Conformational Analysis and Dihedral Angle Characterization

The conformation of this compound is primarily determined by the rotational freedom around the C-O and C-S bonds linking the methoxy and methylthio groups to the pyridine ring, respectively.

The orientation of the methoxy group relative to the pyridine ring is of particular interest. Studies on related 2-methoxypyridine (B126380) derivatives suggest that the molecule may adopt a preferred conformation (syn or anti) where the methyl group is either pointing towards or away from the pyridine nitrogen. This preference is influenced by a delicate balance of steric hindrance and electronic effects.

Similarly, the methylthio group's orientation will be governed by the rotation around the C-S bond. The interplay between the methoxy and methylthio substituents, and their positions on the pyridine ring, would lead to a unique conformational landscape for this molecule.

To quantify the conformation, the following dihedral angles would be of critical importance:

C(6)-C(2)-O(1)-C(7): This angle would define the orientation of the methoxy group with respect to the pyridine ring.

C(4)-C(5)-S(1)-C(8): This angle would describe the orientation of the methylthio group.

Precise values for these dihedral angles can only be obtained through experimental methods like X-ray crystallography or through high-level computational modeling.

Computational Chemistry Investigations of 2 Methoxy 5 Methylthio Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

DFT is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic properties of molecules. For 2-Methoxy-5-(methylthio)pyridine, a DFT study would calculate the lowest energy conformation, detailing bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govopenaccessjournals.com Analysis of the FMOs for a related compound, 2-amino-5-bromo-4-methylpyridine, showed that the HOMO is located over the entire molecule, while the LUMO is concentrated on the pyridine (B92270) ring, indicating the sites for electron donation and acceptance, respectively. A similar analysis for this compound would map these orbitals to predict its reactive behavior.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nist.gov In studies of similar pyridine derivatives, MEP analysis has successfully pinpointed the most likely sites for chemical reactions. nih.gov For this compound, an MEP map would visualize electron-rich areas (negative potential, likely sites for electrophilic attack) and electron-poor areas (positive potential, likely sites for nucleophilic attack), offering a visual guide to its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

NBO analysis provides insight into the interactions between orbitals, such as lone pairs and antibonding orbitals, which contribute to molecular stability through charge delocalization and hyperconjugation. nih.gov In a study on 2-methoxy-6-methyl pyridine, NBO analysis was performed to understand its electronic structure. researchgate.net For the target compound, NBO calculations would quantify the stabilizing energies of these interactions, revealing the electronic delocalization from the methoxy (B1213986) and methylthio groups into the pyridine ring.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra Prediction

TD-DFT is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This technique predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For other pyridine derivatives, TD-DFT has been used to assign electronic transitions. A TD-DFT study on this compound would predict its UV-Vis spectrum, helping to understand its photophysical properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Landscapes

MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.govresearchgate.net For a flexible molecule like this compound, which has rotatable methoxy and methylthio groups, MD simulations could explore its conformational landscape, identify the most stable conformers, and simulate its behavior in different solvent environments.

Calculation of Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Fukui Functions)

While the theoretical frameworks for these analyses are well-established, their specific application to this compound remains a gap in the current scientific literature. Future computational studies are needed to generate the specific data required for a thorough understanding of this compound's chemical and physical properties.

Coordination Chemistry and Ligand Properties of 2 Methoxy 5 Methylthio Pyridine

Investigation of Coordination Modes and Ligand Behavior

The coordination behavior of 2-Methoxy-5-(methylthio)pyridine is predicted to be dominated by the Lewis basicity of the pyridine (B92270) nitrogen atom, which serves as the primary coordination site to a metal center. However, the presence of the 2-methoxy and 5-methylthio substituents introduces additional layers of complexity and potential for diverse coordination modes.

The methoxy (B1213986) group at the 2-position is a strong σ-donor and can influence the electronic properties of the pyridine ring, potentially enhancing the donor strength of the nitrogen atom. While direct coordination of the methoxy oxygen is sterically hindered by its proximity to the coordination site of the pyridine nitrogen, its electronic influence is significant.

The methylthio group at the 5-position introduces a soft sulfur donor atom. This "hemilabile" character is of particular interest in coordination chemistry and catalysis. unist.ac.kr The sulfur atom could potentially engage in secondary coordination to the metal center, leading to chelation and the formation of a stable five-membered ring. This bidentate N,S-coordination is a well-documented phenomenon in related thioether-substituted pyridine ligands and can significantly impact the geometry and reactivity of the resulting metal complex. The flexibility of the methylthio group allows it to either coordinate to the metal or remain unbound, depending on the electronic and steric requirements of the metal center and other co-ligands. unist.ac.kr

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Centers
Monodentate (N-coordination)The ligand binds to the metal center solely through the pyridine nitrogen atom.Most transition metals
Bidentate (N,S-chelation)The ligand binds to the metal center through both the pyridine nitrogen and the sulfur atom of the methylthio group, forming a five-membered chelate ring.Soft transition metals (e.g., Ag(I), Cu(I), Pd(II))
BridgingThe pyridine nitrogen coordinates to one metal center, while the sulfur atom coordinates to a second metal center, leading to the formation of polynuclear complexes.Various transition metals

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound is anticipated to follow well-established procedures for the formation of pyridine-based coordination compounds.

Formation of Transition Metal Complexes (e.g., with Copper, Zinc, Nickel, Silver, Rhenium)

The reaction of this compound with various transition metal salts in a suitable solvent is the most direct route to the synthesis of its metal complexes. The choice of solvent (e.g., methanol, ethanol, acetonitrile) and reaction conditions (e.g., temperature, stoichiometry) would be crucial in determining the final product. nih.govnih.govnih.gov

Copper: Copper(II) salts are expected to react with this compound to form mononuclear or dinuclear complexes. researchgate.netnih.govnih.gov The geometry around the copper center could range from square planar to square pyramidal or distorted octahedral, depending on the counter-ion and the coordination mode of the ligand. researchgate.net Copper(I) complexes, which are often sought for their catalytic activity, could also be synthesized, potentially favoring the soft sulfur donor for coordination. chemrxiv.org

Zinc: Zinc(II) complexes with pyridine-based ligands are typically four- or six-coordinate, exhibiting tetrahedral or octahedral geometries, respectively. rsc.orgajol.infofigshare.comresearchgate.net The formation of [Zn(L)2X2] (where L is the ligand and X is a halide) type complexes is a common observation. rsc.org

Nickel: Nickel(II) can form a variety of geometries, including square planar and octahedral complexes with pyridine-based ligands. unist.ac.krnih.govrsc.org The reaction of nickel(II) salts with this compound would likely yield complexes where the ligand coordinates through the nitrogen atom, with the possibility of sulfur coordination influencing the final structure. unist.ac.krnih.gov

Silver: Silver(I) has a strong affinity for both nitrogen and sulfur donors, making it an excellent candidate for forming complexes with this compound. nih.govnih.govresearchgate.net Depending on the stoichiometry and the counter-ion, linear, trigonal, or tetrahedral geometries can be expected. The potential for N,S-chelation is particularly high with Ag(I). nih.gov

Rhenium: Rhenium complexes, often in the form of carbonyls, are known to coordinate with pyridine-type ligands. liberty.edunih.govnih.govrsc.org The synthesis would typically involve the reaction of a rhenium carbonyl halide precursor with the ligand, leading to the substitution of one or more carbonyl or halide ligands. nih.govnih.gov

Spectroscopic Signatures and Structural Insights in Metal-Ligand Adducts

The coordination of this compound to a metal center is expected to induce characteristic shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon coordination, the C=N stretching vibration of the pyridine ring, typically observed in the 1570-1600 cm⁻¹ region, is expected to shift to a higher frequency. This shift is a diagnostic indicator of the coordination of the pyridine nitrogen to the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring, particularly those in the vicinity of the nitrogen atom (H-2 and H-6), would experience a downfield shift upon coordination due to the deshielding effect of the metal center. nih.gov Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would also be affected.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would be expected to show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon coordination. nih.gov Additionally, d-d transitions for colored transition metal complexes (e.g., Cu(II), Ni(II)) would be observed in the visible region, providing information about the coordination geometry.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. This technique would be essential to unambiguously determine the coordination mode of the this compound ligand. nih.govresearchgate.netrsc.org

Table 2: Expected Spectroscopic Changes upon Coordination

Spectroscopic TechniqueExpected Observation
FT-IRShift of the pyridine C=N stretching vibration to higher frequency.
¹H NMRDownfield shift of pyridine ring protons, especially H-2 and H-6.
¹³C NMRShift in the resonances of the pyridine ring carbons.
UV-VisShift in ligand-based π→π* and n→π* transitions; appearance of d-d transition bands for d-block metals.

Catalytic Applications of this compound-Based Metal Complexes

While no specific catalytic applications of metal complexes derived from this compound have been reported, the structural features of the ligand suggest potential utility in various catalytic transformations.

Roles in Homogeneous and Heterogeneous Catalysis (e.g., Olefin Polymerization)

Transition metal complexes are at the heart of olefin polymerization catalysis. researchgate.netrsc.orghhu.de The ligands coordinated to the metal center play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. Pyridine-based ligands have been explored in this context.

In the realm of homogeneous catalysis, a metal complex of this compound, when activated with a suitable co-catalyst (e.g., methylaluminoxane, MAO), could potentially catalyze the polymerization of olefins such as ethylene (B1197577) and propylene. The electronic and steric properties imparted by the methoxy and methylthio groups could influence the rate of monomer insertion and chain transfer, thereby affecting the molecular weight and branching of the polymer. The hemilabile nature of the methylthio group could be particularly advantageous, as it could reversibly coordinate to the metal center, creating a vacant coordination site for the incoming monomer.

For heterogeneous catalysis, the ligand could be functionalized to be anchored onto a solid support, allowing for the creation of recyclable catalysts.

Exploration of Enantioselective Catalysis (if applicable)

The development of chiral catalysts for enantioselective transformations is a major goal in modern organic synthesis. Chiral pyridine derivatives have been successfully employed as ligands in a variety of enantioselective reactions. osi.lv

For this compound to be applicable in enantioselective catalysis, it would first need to be rendered chiral. This could be achieved, for example, by introducing a chiral center in one of the substituents or by creating a chiral-at-metal complex. If a chiral version of the ligand were synthesized, its metal complexes could potentially be explored as catalysts in reactions such as asymmetric oxidations, reductions, or carbon-carbon bond-forming reactions. The precise control over the three-dimensional space around the metal center, offered by a well-designed chiral ligand, is key to achieving high enantioselectivity. osi.lv The development of catalytic, enantioselective N-oxidation of substituted pyridines has been described, highlighting the potential for creating chiral pyridine-based catalysts. nih.gov

Supramolecular Chemistry Involving 2 Methoxy 5 Methylthio Pyridine

Elucidation of Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are pivotal in dictating the crystal packing of organic molecules. In the case of 2-Methoxy-5-(methylthio)pyridine, conventional hydrogen bond donors (like O-H or N-H) are absent. However, the molecule can act as a hydrogen bond acceptor and participate in weaker C-H···N and C-H···O hydrogen bonds, which are known to be significant in forming crystalline architectures.

The primary hydrogen bond acceptor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. The pyridine nitrogen is a well-established acceptor, and its ability to form hydrogen bonds can be modulated by substituents on the ring. researchgate.net The electron-donating methoxy group at the 2-position would increase the electron density on the nitrogen atom, potentially enhancing its hydrogen-bonding capability compared to unsubstituted pyridine.

Intermolecular interactions would likely involve the aromatic C-H groups of one molecule interacting with the pyridine nitrogen of another. Additionally, the methyl C-H groups from both the methoxy and methylthio substituents could act as weak donors to the pyridine nitrogen or the methoxy oxygen. Studies on related substituted pyrimidines and purines have shown that such weak hydrogen bonds are crucial in forming stable, ordered structures. nih.govrsc.org For instance, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by N-H···N hydrogen bonds into chains and sheets, demonstrating the structure-directing power of these interactions. nih.gov A similar, albeit weaker, network of C-H···N and C-H···O interactions would be expected to define the packing of this compound.

Table 1: Predicted Hydrogen Bonding Interactions in Crystalline this compound

Donor GroupAcceptor AtomInteraction TypePredicted Significance
Aromatic C-HPyridine NC-H···NHigh
Methyl C-H (Methoxy)Pyridine NC-H···NModerate
Methyl C-H (Methylthio)Pyridine NC-H···NModerate
Aromatic C-HMethoxy OC-H···OModerate to Low
Methyl C-H (Methoxy)Methoxy OC-H···OLow
Methyl C-H (Methylthio)Methoxy OC-H···OLow

Investigation of π-π Stacking Interactions and Aromatic Stacking Phenomena

Aromatic stacking, or π-π interaction, is a fundamental non-covalent force that stabilizes the association of aromatic rings. wikipedia.org These interactions are critical in the molecular assembly of numerous pyridine derivatives. nih.gov The nature of π-π stacking is highly dependent on the electrostatic potential of the aromatic ring, which is influenced by its substituents.

The pyridine ring in this compound is electron-rich due to the mesomeric electron-donating effect of the 2-methoxy group. The 5-methylthio group also typically acts as a weak electron-donating group. This increased electron density on the π-system would influence its stacking geometry. Common stacking arrangements include parallel-displaced and T-shaped (or edge-to-face) configurations. In many pyridine-containing structures, a parallel-displaced arrangement is favored, where the centroid of one ring is offset from the centroid of the other, minimizing electrostatic repulsion.

Theoretical studies on quinacridone (B94251) derivatives have shown that displaced conformations in both parallel and antiparallel stacking arrangements can be stabilized, a finding consistent with experimental observations. nih.gov Similarly, DFT calculations on cadmium metal-organic frameworks revealed that destabilizing π-π stacking interactions between pyridyl rings could be established in 3D networks. rsc.org For this compound, it is probable that offset or displaced π-π stacking interactions would be a key feature of its solid-state structure, working in concert with hydrogen bonds to build a stable three-dimensional lattice. The interaction energy of such stacking is generally modest but becomes cumulatively significant in larger assemblies. nih.gov

Self-Assembly Mechanisms and Directed Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The functional groups on this compound provide the necessary directional cues for this process. The interplay between the specific hydrogen bonds (C-H···N) and the broader π-π stacking interactions would likely direct its assembly into well-defined supramolecular architectures.

Research on other functionalized pyridines has demonstrated their capacity to form complex structures. For example, pyridine-appended fluorophores have been shown to self-assemble into 1D nanostructures like nanoparticles. nih.gov Similarly, pyridinium-functionalized anthracenes can form distinct microsheets or microtubes depending on the molecular shape, which is dictated by the substitution pattern. nih.gov In these systems, π-π interactions often drive the initial formation of a core structure, which is then organized by other forces.

For this compound, a plausible mechanism would involve the formation of chains or sheets guided by the most dominant intermolecular forces. For instance, chains could be formed via head-to-tail C-H···N hydrogen bonds, and these chains could then stack into layers through π-π interactions. The presence of multiple interaction sites allows for the formation of complex, and potentially polymorphic, solid-state structures. The self-assembly of bis(1,2,3-triazolyl)pyridine macrocycles into nanotube structures in the solid state further highlights the potential for pyridine derivatives to form intricate and functional supramolecular polymers. rsc.org

Analysis of Non-Covalent Interactions (e.g., Van der Waals, Halogen Bonds) in the Solid State and Solution

Sulfur Interactions: The methylthio group introduces the possibility of specific interactions involving the sulfur atom. Sulfur can act as a weak hydrogen bond acceptor (C-H···S) and can participate in other non-covalent interactions. Studies on S-benzyl esters have identified phenyl-C–H···S(thione) interactions as a component of their crystal packing. rsc.org Furthermore, noncovalent sulfur interactions are recognized for their role in modulating molecular conformation and intermolecular association in drug design. acs.org The sulfur atom in this compound could therefore engage in weak hydrogen bonding or other dispersion-led contacts, adding another layer of complexity to its supramolecular architecture.

Halogen Bonds: While this compound itself cannot form halogen bonds, its halogenated derivatives would be expected to. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov If, for example, a bromine or iodine atom were introduced onto the pyridine ring, the pyridine nitrogen could act as a halogen bond acceptor. Studies on halogenopyridinium cations have shown that C–I···I⁻ and C–Br···I⁻ halogen bonds are consistently formed and are significant in directing the crystal structure. nih.gov Similarly, N-haloimides and perfluorinated iodobenzenes are known to form strong halogen bonds with pyridine derivatives. acs.orgnih.gov Therefore, halogenated analogues of this compound would present an additional powerful tool for crystal engineering and the design of new supramolecular materials.

Table 2: Summary of Potential Non-Covalent Interactions for this compound and its Analogs

Interaction TypeParticipating GroupsRelevance to Structure
Van der WaalsAll atoms in the moleculeGeneral packing and stability
C-H···S InteractionMethyl/Aromatic C-H and Sulfur atomDirectional control, conformational influence
Halogen Bonding (in analogs)Halogen atom (donor) and Pyridine N (acceptor)Strong, directional control for crystal engineering

Strategic Applications and Design Principles in Chemical Sciences

Utility as a Precursor or Key Intermediate in Complex Organic Synthesis

The strategic placement of the methoxy (B1213986) and methylthio groups on the pyridine (B92270) ring makes 2-Methoxy-5-(methylthio)pyridine and its analogs valuable intermediates in the assembly of more complex molecules. The synthesis of gamma-secretase modulators (GSMs), which are investigated for therapeutic potential, provides a clear example of this utility. In the development of novel GSMs, substituted methoxypyridine cores serve as crucial "western portion" building blocks. nih.gov

For instance, a synthetic route to access complex methoxypyridine B-ring analogs begins with a nucleophilic aromatic substitution on a related compound, 2,6-dibromo-3-aminopyridine, using sodium methoxide (B1231860) to install the methoxy group. nih.gov This intermediate can then undergo further transformations to be coupled with other molecular fragments, demonstrating the role of the methoxypyridine scaffold as a key precursor in a convergent synthesis strategy. nih.gov This approach allows for the modular construction of complex, multi-ring systems essential for biological activity. The presence of the methylthio group offers an additional site for chemical modification, potentially through oxidation to a sulfoxide (B87167) or sulfone, or through metal-catalyzed cross-coupling reactions, further expanding its synthetic versatility. acs.org

Chemical Design Principles for Bioactive Pyridine-Based Compounds

The design of new, effective bioactive molecules often relies on understanding how specific structural features influence their interaction with biological targets. For pyridine-based compounds, this involves detailed structure-activity relationship studies, computational modeling, and in vitro mechanistic investigations.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyridine derivatives, the number and position of substituents like methoxy (-OCH3) and methylthio (-SCH3) groups can dramatically alter their potency and selectivity. nih.govresearchgate.net

Research into serotonin (B10506) 5-HT2A receptor agonists based on a phenylpiperidine scaffold, which included analogs with a 3-(2,5-dimethoxy-4-(methylthio)phenyl)pyridine structure, revealed critical insights. The study highlighted that the deletion of methoxy groups from the aromatic ring was generally detrimental to agonist activity. nih.gov Specifically, removing the 5-methoxy group led to a 20-fold decrease in potency at the 5-HT2A receptor, while removing the 2-methoxy group resulted in a more than 500-fold drop in potency. nih.gov This indicates that both methoxy groups are critical for maintaining high affinity and efficacy, likely through specific hydrogen bonding or steric interactions within the receptor's binding pocket. The methylthio group also plays a significant role in modulating the electronic properties and metabolic stability of the molecule.

Table 1: Influence of Methoxy Group Deletion on 5-HT2A Receptor Agonist Potency

Compound Modification Change in Potency Reference
Deletion of 5-Methoxy group 20-fold decrease nih.gov
Deletion of 2-Methoxy group >500-fold decrease nih.gov

In silico methods, such as molecular docking and computational screening, are indispensable tools for predicting how a molecule like this compound might interact with a protein target. uaeh.edu.mxresearchgate.net These techniques model the binding of a ligand into the active site of a receptor, estimating the binding affinity and identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govchemrxiv.org

For example, docking studies on trimethoxyphenyl pyridine derivatives as tubulin inhibitors have successfully predicted their binding mode at the colchicine (B1669291) binding site. nih.gov These studies can calculate interaction energies and identify specific amino acid residues that stabilize the ligand-protein complex. nih.govresearchgate.net While direct docking studies on this compound are not widely published, the principles are broadly applicable. A computational model would place the pyridine nitrogen and the oxygen of the methoxy group as potential hydrogen bond acceptors, while the methylthio group could engage in hydrophobic or specific sulfur-pi interactions. Such in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.gov

Table 2: Representative Docking Scores for Bioactive Pyridine Derivatives

Compound Class Target Protein Docking Score (kcal/mol) Key Interactions Predicted Reference
Trimethoxyphenyl Pyridines Tubulin -104.95 (for Compound VI) Hydrogen bonds, hydrophobic interactions nih.gov
Pyrimidine-2-thiols Cyclooxygenase-1/2 High binding interaction Hydrogen bonds with active site residues ashdin.com

In vitro assays are essential for validating the predictions from SAR and computational studies and for elucidating the precise mechanism of action of a bioactive compound. nih.gov These assays can measure a compound's ability to inhibit an enzyme or its affinity for a specific receptor. core.ac.uk

A prominent example involves a radiolabeled analog, [3H]methoxymethyl-MTEP, a potent and selective antagonist for the metabotropic glutamate (B1630785) 5 (mGlu5) receptor. In vitro binding assays using this pyridine derivative on rat brain membranes determined its high affinity (Kd = 20 nM) and the density of receptors (Bmax = 487 fmol/mg protein). nih.gov Competitive binding experiments, where unlabeled compounds compete with the radioligand, are used to determine the inhibitory concentration (IC50), a measure of a compound's binding affinity. nih.gov For instance, the mGlu5 antagonists methoxymethyl-MTEP and MPEP displaced the radioligand with IC50 values of 30 nM and 15 nM, respectively. nih.gov These in vitro tools are fundamental for confirming that a molecule interacts with its intended target and for quantifying the potency of that interaction, providing a direct link between chemical structure and biological function. nih.gov

Potential in Materials Science: Optoelectronic, Conductive, or Sensor Applications

The unique electronic properties of the pyridine ring also make its derivatives, including those related to this compound, attractive candidates for applications in materials science. acs.org

Pyridine-based polymers have been synthesized and explored for their potential as ionically conducting materials. tsijournals.comtsijournals.comscholarscentral.com These conjugated polyelectrolytes are of interest for use in low-cost optoelectronic devices, energy storage systems, and permselective membranes. tsijournals.comscholarscentral.com The nitrogen atom in the pyridine ring can be quaternized to create a positive charge along the polymer backbone, facilitating ionic conductivity. tsijournals.com Polypyridine has been specifically investigated as a potential anode material in organic-based batteries due to its ability to undergo reversible n-doping. acs.org

Furthermore, pyridine derivatives are widely used in the design of fluorescent chemosensors. mdpi.comresearchgate.net The pyridine nitrogen atom can act as a binding site for metal cations. researchgate.net This interaction can cause a measurable change in the molecule's fluorescence, allowing for the sensitive and selective detection of specific ions. mdpi.com For example, a fluorescent sensor based on a pyridine derivative was shown to identify and detect toxic heavy metal ions like Cr2+, Hg2+, Ni2+, and Co2+ in water. mdpi.com Similarly, other pyridine-based probes have been developed for sensing Fe3+/Fe2+ in living cells, demonstrating their utility in both environmental monitoring and biological imaging. acs.org

Conclusions and Future Research Trajectories

Synthesis of Current Understanding and Key Findings

Direct experimental data on 2-Methoxy-5-(methylthio)pyridine is exceptionally scarce in the public domain. No dedicated studies on its synthesis, reactivity, or spectroscopic characterization were identified in a comprehensive search of scientific literature. However, based on the known chemistry of substituted pyridines, we can infer some potential characteristics.

The structure, featuring an electron-donating methoxy (B1213986) group at the 2-position and a methylthio group at the 5-position, suggests a molecule with a nuanced electronic profile. The interplay between the π-donating methoxy group and the sulfur-containing substituent likely influences the electron density distribution within the pyridine (B92270) ring, impacting its reactivity and potential as a ligand or functional material component.

Identification of Emerging Challenges in Synthesis and Reactivity

The primary challenge is the development of a robust and efficient synthetic route to this compound. While general methods for the synthesis of substituted pyridines exist, achieving the specific 2-methoxy-5-methylthio substitution pattern may present regioselectivity challenges. Potential synthetic strategies could involve:

Nucleophilic Aromatic Substitution: Starting from a di-substituted pyridine, such as 2-methoxy-5-halopyridine, and introducing the methylthio group via nucleophilic substitution with sodium thiomethoxide. The viability of this approach would depend on the reactivity of the starting halide.

Modification of a Precursor: Synthesis from a precursor like 2-methoxy-5-aminopyridine via diazotization followed by reaction with a sulfur-containing nucleophile.

Once synthesized, a significant challenge will be to delineate its reactivity profile. Key questions to address include:

The susceptibility of the methylthio group to oxidation, potentially forming the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the compound's electronic and steric properties.

The regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, guided by the directing effects of the existing substituents.

Its behavior as a ligand in coordination chemistry, exploring the coordination preferences of the pyridine nitrogen versus the sulfur atom.

Directions for Advanced Characterization and Spectroscopic Methodologies

A fundamental step in understanding any new compound is its thorough characterization. For this compound, the following spectroscopic analyses would be crucial:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure and providing insight into the electronic environment of each atom. 2D NMR techniques like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.

Mass Spectrometry (MS): High-resolution mass spectrometry would be necessary to confirm the molecular formula and to study its fragmentation patterns, which can provide structural clues.

Infrared (IR) and Raman Spectroscopy: These techniques would help to identify the characteristic vibrational modes of the functional groups present, including the C-O-C stretch of the methoxy group and the C-S stretch of the methylthio group.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular structure and offer valuable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Unexplored Avenues in Computational Modeling and Predictive Chemistry

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry and predict key structural parameters.

Calculate the molecular orbital energies (HOMO and LUMO) to understand its electronic properties and predict its reactivity in various reactions. researchgate.net

Generate predicted NMR, IR, and Raman spectra to aid in the interpretation of experimental data.

Model its interaction with other molecules or surfaces , providing insights into its potential applications in materials science or as a ligand.

Investigate the thermodynamics and kinetics of potential reaction pathways , guiding the design of synthetic routes and reactivity studies. researchgate.net

Opportunities for Interdisciplinary Research and Novel Functional Material Design

The unique combination of a methoxy and a methylthio group on a pyridine scaffold opens up possibilities for interdisciplinary research and the design of novel functional materials. Potential areas of exploration include:

Coordination Chemistry and Catalysis: The presence of both a nitrogen and a sulfur donor atom makes this compound a potentially interesting ligand for transition metals. The resulting metal complexes could be investigated for catalytic activity in various organic transformations.

Materials Science: The sulfur atom could be utilized for surface functionalization, for example, by binding to gold surfaces to form self-assembled monolayers. The electronic properties of the molecule suggest potential applications in organic electronics, although this would require extensive investigation.

Medicinal Chemistry: Pyridine and thioether moieties are common in pharmacologically active compounds. While outside the scope of this chemical-focused review, the synthesis of this compound would be a prerequisite for any future biological screening.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(methylthio)pyridine, and how do reaction conditions influence yields?

The synthesis of pyridine derivatives with methoxy and methylthio substituents typically employs cross-coupling reactions or functional group transformations. For example:

  • Suzuki-Miyaura Coupling : A boronic acid derivative of 2-methoxypyridine can react with a methylthio-containing aryl halide under palladium catalysis. Yields (70–90%) depend on ligand choice (e.g., triphenylphosphine) and base (e.g., K₂CO₃) .
  • Direct Thioetherification : A halogenated pyridine (e.g., 5-bromo-2-methoxypyridine) can react with methanethiol in the presence of a copper catalyst. Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid oxidation of the thioether group .

Q. What analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2: δ ~3.9 ppm; methylthio at C5: δ ~2.5 ppm). Aromatic protons in the pyridine ring appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₇H₈NOS requires m/z 154.0332) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits:

  • Antifungal Activity : Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) with IC₅₀ values in the micromolar range, comparable to fluconazole derivatives .
  • Antimicrobial Potential : Structural analogs with methylthio groups show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) via disruption of membrane integrity .

Advanced Research Questions

Q. How does the methylthio substituent influence electronic properties and reactivity?

The methylthio group (-SMe) is electron-donating via resonance, increasing electron density at C5. This enhances nucleophilic aromatic substitution (NAS) reactivity at adjacent positions. Computational studies (DFT) show:

  • Reduced LUMO energy at C5, favoring electrophilic attacks.
  • Hammett constants (σₚ = -0.04) indicate mild electron donation, confirmed by red-shifted UV-Vis absorption spectra .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., antifungal vs. antibacterial assays) may arise from:

  • Solubility Differences : Use of DMSO vs. aqueous buffers affects compound availability.
  • Assay Conditions : pH-dependent stability of the methylthio group (prone to oxidation).
    Methodological Solutions :
  • Standardize solvent systems (e.g., 1% DMSO in PBS).
  • Include glutathione in assays to stabilize thioether groups .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?

Key modifications and their effects:

Modification Biological Impact Reference
Replace -SMe with -SO₂MeIncreased antifungal potency but higher toxicity
Add electron-withdrawing groups at C4Enhanced CYP450 inhibition (ΔIC₅₀: -40%)
Introduce fluorination at C6Improved metabolic stability (t₁/₂: +2.5×)

Q. What computational tools predict binding modes of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with fungal CYP51 (PDB: 1EA1). The methylthio group occupies the heme-binding pocket, disrupting substrate access .
  • MD Simulations (GROMACS) : Predicts stability of ligand-enzyme complexes over 100 ns, highlighting hydrogen bonds between methoxy oxygen and active-site residues (e.g., Tyr118) .

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